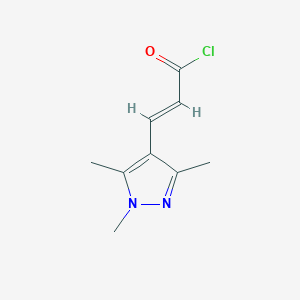

![molecular formula C6H5N3O2 B1328884 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid CAS No. 914637-58-4](/img/structure/B1328884.png)

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

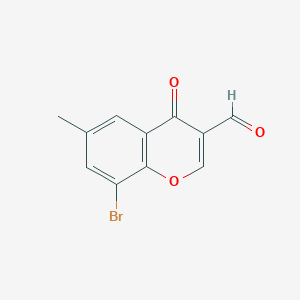

Imidazo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound that belongs to the class of imidazo-pyrazoles, which are heterocyclic compounds containing a fused imidazole and pyrazole ring system. This structure is of interest due to its potential applications in medicinal chemistry and material science. The imidazo-pyrazole core is a common motif in compounds with various biological activities, including antituberculotic and insecticidal properties 10.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole derivatives can be achieved through various methods. One approach involves a three-component condensation reaction, as described in the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, which combines arylglyoxal hydrates, 5-amino-4-N-aryl-1H-pyrazole4-carboxamides, and barbituric acid . Another method includes the solution phase synthesis of imidazo[1,2-b]pyrazol-2-ones, which is based on the reaction of hydrazino acids with malononitriles, followed by intra-molecular cyclodehydration .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole-2-carboxylic acid and its derivatives is characterized by the presence of a fused 5,5-ring system. The structures of these compounds are typically determined using spectroscopic methods, as seen in the study of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid derivatives . The imidazo[1,2-b]pyrazole core is versatile and can be functionalized to generate a wide array of derivatives with different substituents and properties.

Chemical Reactions Analysis

Imidazo[1,2-b]pyrazole derivatives can undergo various chemical reactions. For instance, the functionalization reactions of related compounds have been explored, such as the reaction of acid chlorides with 2,3-diaminopyridine to yield corresponding carboxamides . Additionally, the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines via palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles demonstrates the reactivity of the imidazo-pyrazole ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives are influenced by their molecular structure. For example, the optical properties of a library of π-expanded imidazo[1,2-a]pyridines, which are structurally related to imidazo[1,2-b]pyrazoles, were characterized, showing strong UV absorption and fluorescence . The stability of the imidazo[1,5-a]pyridine skeleton, another related structure, has been utilized to generate new types of stable N-heterocyclic carbenes . These properties are crucial for the potential application of these compounds in various fields, including the development of new materials and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid and its derivatives have been extensively studied for their synthesis methods. For instance, Kolos et al. (2015) detailed a one-pot synthesis approach for creating new 1H-imidazo[1,2-b]pyrazole derivatives, using a condensation process involving arylglyoxal hydrates and other compounds (Kolos et al., 2015). Similarly, Demjén et al. (2014) described the facile synthesis of 1H-imidazo[1,2-b]pyrazoles using a sequential one-pot synthetic approach, which is significant for creating a diverse library of imidazo[1,2-b]pyrazole derivatives (Demjén et al., 2014).

Chemical Library Expansion and Novel Compound Synthesis

Research has also focused on expanding chemical libraries with novel compounds derived from 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid. Driowya et al. (2018) achieved the efficient synthesis of new series of N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles through a three-component reaction mediated by acid catalysts (Driowya et al., 2018). Furthermore, Kielesiński et al. (2015) developed a novel approach for synthesizing 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, showcasing the potential for creating structurally diverse compounds (Kielesiński et al., 2015).

Optimization of Synthesis Techniques

Advancements in synthesis techniques have been a key area of study. Herath et al. (2010) developed the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant improvement over traditional methods (Herath et al., 2010). Rahmati et al. (2013) also contributed by developing a direct and efficient approach for synthesizing a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles (Rahmati et al., 2013).

Biological Activity Studies

Studies have also been conducted to explore the biological activities of derivatives of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid. Prasad et al. (2018) synthesized imidazo[1,2-a]pyrimidine derivatives of pyrazole and screened them for antimicrobial, antituberculosis, and antimalarial activities (Prasad et al., 2018).

Advanced Material Development

The compound and its derivatives have also found applications in the development of advanced materials. Kowalik et al. (2018) worked on the construction of coordination polymers using 1H-imidazole-4-carboxylic acid and 1H-pyrazole-3-carboxylic acid, showing potential in material science (Kowalik et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-9-5(8-4)1-2-7-9/h1-3,7H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHRFDLYTAKECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid | |

CAS RN |

914637-58-4 |

Source

|

| Record name | 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

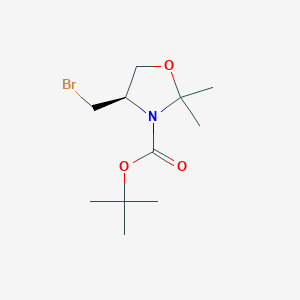

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

-amino]acetic acid](/img/structure/B1328821.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

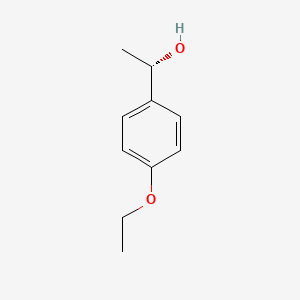

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

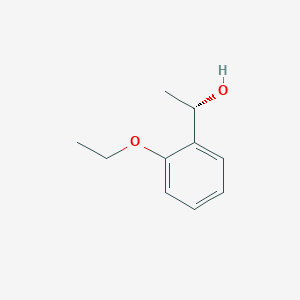

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)